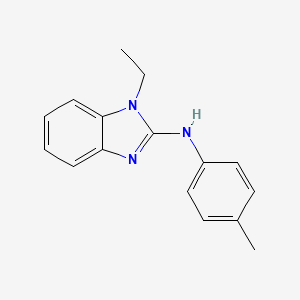

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Description

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an ethyl group and a 4-methylphenyl group attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

1-ethyl-N-(4-methylphenyl)benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDCEYUKOLVDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a nucleophilic substitution reaction using appropriate aryl halides.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the attached phenyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Biological Research: It is used as a probe to study biological pathways and molecular interactions in various biological systems.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It may be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine can be compared with other benzodiazole derivatives, such as:

1-ethyl-1H-benzodiazol-2-amine: Lacks the 4-methylphenyl group, which may result in different biological activities and chemical properties.

N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine: Lacks the ethyl group, which may affect its solubility and reactivity.

1-ethyl-N-phenyl-1H-1,3-benzodiazol-2-amine: Lacks the methyl group on the phenyl ring, which may influence its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine is a compound belonging to the benzodiazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This compound features an ethyl group and a 4-methylphenyl group, which contribute to its unique chemical and biological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzodiazole Core: This is achieved through the cyclization of o-phenylenediamine with carboxylic acids under acidic conditions.

- Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base introduce the ethyl group.

- Attachment of the 4-Methylphenyl Group: A nucleophilic substitution reaction using appropriate aryl halides attaches the 4-methylphenyl group.

These methods can be optimized for higher yields and purity through controlled reaction conditions and catalysts.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives within this class have shown potent inhibition against various cancer cell lines, including:

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Compound 81c | HCT116 (colon cancer) | Single-digit nanomolar |

| Compound 82a | KMS-12 BM (multiple myeloma) | 1400 |

| Compound 83 | MM1.S (multiple myeloma) | 640 |

These results highlight the potential of benzodiazole derivatives in cancer therapy .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It may modulate their activity, leading to various biological effects. The exact molecular targets depend on the biological context but often include:

- Enzyme Inhibition: Compounds in this class can inhibit key enzymes involved in cancer progression.

- Receptor Modulation: They may act on receptors that regulate cell proliferation and survival.

Comparative Analysis

When compared to other benzodiazole derivatives, such as 1-ethyl-1H-benzodiazol-2-amine and N-(4-methylphenyl)-1H-benzodiazol-2-amine, this compound demonstrates distinct properties due to its specific substitution pattern. This uniqueness can lead to varied biological activities and chemical reactivities:

| Compound | Unique Features | Potential Biological Activity |

|---|---|---|

| 1-Ethyl-N-(4-methylphenyl)-1H-benzodiazol-2-amine | Ethyl and methyl substitutions | Antitumor activity |

| 1-Ethyl-1H-benzodiazol-2-amine | Lacks methyl group | Different pharmacological profile |

| N-(4-methylphenyl)-1H-benzodiazol-2-amine | Lacks ethyl group | Affects solubility and reactivity |

Case Studies

Several studies have documented the biological activity of related compounds:

- Study on Anticancer Properties: A study demonstrated that certain benzodiazole derivatives significantly inhibited tumor growth in xenograft models. The most promising candidates showed IC50 values in the low nanomolar range against various cancer cell lines.

- Pharmacological Evaluation: Clinical evaluations have indicated that compounds similar to 1-ethyl-N-(4-methylphenyl)-1H-benzodiazol-2-amine are well tolerated in patients, showing potential for further development as therapeutic agents for cancers such as melanoma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.